(3-Aminopiperidin-1-yl)(cyclopentyl)methanone
Overview
Description
(3-Aminopiperidin-1-yl)(cyclopentyl)methanone is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition
A study conducted by Saeedi et al. (2019) explored the design and synthesis of arylisoxazole-phenylpiperazines, evaluating their effectiveness as inhibitors of acetylcholinesterase (AChE). One compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, emerged as a potent AChE inhibitor. These compounds may have implications for diseases related to AChE, such as Alzheimer's disease (Saeedi et al., 2019).
Cholesterol 24-Hydroxylase Inhibition
Koike et al. (2021) reported on a structure-based drug design of novel 4-arylpyridine derivatives, leading to the discovery of a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H). This inhibitor, named soticlestat, is under clinical investigation for Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).
Crystal Structure Analysis
Revathi et al. (2015) focused on the crystal structure of a compound with a 4-chlorophenyl)(piperidin-1-yl)methanone component, contributing to the understanding of molecular structures in the realm of organic chemistry (Revathi et al., 2015).
Synthesis of Neuroleptic Drug Models
Research by Caamaño et al. (1987) described the synthesis of trans‐phenyl‐[2‐(1‐piperidinylmethyl)cyclopentyl]methanone. This synthesis is significant for studying neuroleptic drugs, which are used in the treatment of psychiatric disorders (Caamaño et al., 1987).
NMDA Receptor Antagonists
A study by Borza et al. (2007) identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as a potent NR2B subunit-selective antagonist of the NMDA receptor. This is relevant for neurological research, especially in understanding the mechanisms of neurodegenerative diseases (Borza et al., 2007).
Spectroscopic Properties
Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research contributes to the understanding of fluorescence and absorption properties of certain compounds, which is useful in the field of photochemistry and material sciences (Al-Ansari, 2016).
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-cyclopentylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTMVBRIEZCBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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